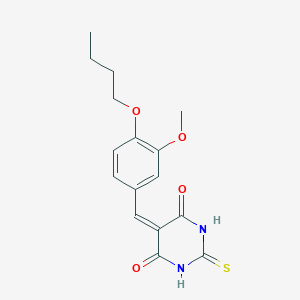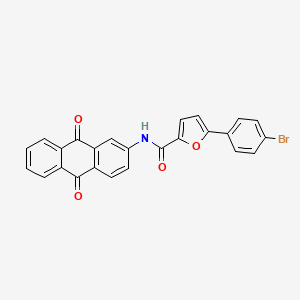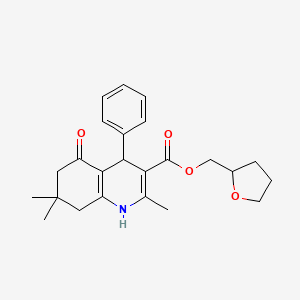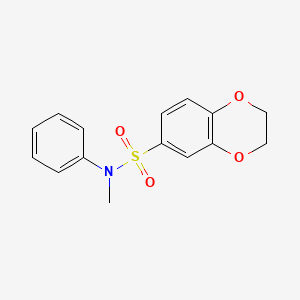
5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BMDP, is a novel designer drug that has gained popularity in recent years. BMDP belongs to the class of synthetic cathinones and is known for its stimulant properties. The chemical structure of BMDP is similar to other synthetic cathinones, such as methylone and MDPV. The synthesis of BMDP involves the reaction of 4-butoxy-3-methoxybenzaldehyde with 2-thioxo-4,6-dihydropyrimidine-5,5-dioxide in the presence of a catalyst.
Mécanisme D'action
5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also acts as a releasing agent of serotonin, which further enhances the stimulant effects of the drug. The exact mechanism of action of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is still being investigated, and more research is needed to fully understand how it works.
Biochemical and physiological effects:
The use of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can lead to various biochemical and physiological effects, such as increased heart rate, blood pressure, and body temperature. 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also cause euphoria, increased energy, and improved cognitive function. However, the use of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also lead to negative effects, such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments, such as its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also easy to synthesize and can be used in various in vitro and in vivo studies. However, the use of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments has limitations, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for the study of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, such as investigating its potential as a treatment for neurological disorders and exploring its mechanism of action in more detail. Further research is also needed to fully understand the long-term effects of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione use and to develop strategies for minimizing its potential for abuse. Additionally, more studies are needed to investigate the potential of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a tool for studying the dopamine and norepinephrine systems in the brain.
In conclusion, 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a novel designer drug that has gained popularity in recent years. The synthesis of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-butoxy-3-methoxybenzaldehyde with 2-thioxo-4,6-dihydropyrimidine-5,5-dioxide in the presence of a catalyst. 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments, such as its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, the use of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also lead to negative effects, such as anxiety, paranoia, and hallucinations. Further research is needed to fully understand the potential of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a treatment for neurological disorders and to develop strategies for minimizing its potential for abuse.
Méthodes De Synthèse
The synthesis of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-butoxy-3-methoxybenzaldehyde with 2-thioxo-4,6-dihydropyrimidine-5,5-dioxide in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione depends on various factors, such as the purity of the starting materials, the reaction conditions, and the quality of the catalyst.
Applications De Recherche Scientifique
5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in various scientific research studies, particularly in the field of neuroscience. 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have stimulant properties and can increase the levels of dopamine and norepinephrine in the brain. This makes 5-(4-butoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione a potential candidate for the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-4-7-22-12-6-5-10(9-13(12)21-2)8-11-14(19)17-16(23)18-15(11)20/h5-6,8-9H,3-4,7H2,1-2H3,(H2,17,18,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNVUOEWAZKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367219 | |
| Record name | ZINC02899640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4,6-dione, hexahydro-5-(4-butoxy-3-methoxybenzylidene)-2-thioxo- | |
CAS RN |
5538-89-6 | |
| Record name | ZINC02899640 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)

![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)


